molecular formula C11H16ClNO B157914 5-Methoxy-6-methyl-2-aminoindane hydrochloride CAS No. 132980-17-7

5-Methoxy-6-methyl-2-aminoindane hydrochloride

Cat. No. B157914
M. Wt: 213.7 g/mol
InChI Key: LOKSAQFCDDGFPS-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-2-aminoindane (MMAI) is a novel psychoactive aminoindane derivative . It exerts a euphoric, alcohol-like tipsy experience and reduces the desire to consume alcoholic beverages .


Molecular Structure Analysis

The molecular formula of MMAI is C11H16ClNO . The InChI representation is InChI=1S/C11H15NO.ClH/c1-7-3-8-4-10 (12)5-9 (8)6-11 (7)13-2;/h3,6,10H,4-5,12H2,1-2H3;1H . The Canonical SMILES representation is CC1=CC2=C (CC (C2)N)C=C1OC.Cl .


Physical And Chemical Properties Analysis

The molecular weight of MMAI is 213.70 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 213.0920418 g/mol .

Scientific Research Applications

Pharmacological Research and Drug Discrimination

5-Methoxy-6-methyl-2-aminoindane (MMAI) has been studied for its pharmacological properties, particularly in relation to serotonin release. Research indicates that MMAI is a nonneurotoxic, highly selective neuronal serotonin (5-HT) releasing agent. Studies using drug discrimination methods have shown that MMAI produces distinct discriminative cues, suggesting its unique pharmacological profile. It has been observed that MMAI lacks amphetamine-like and LSD-like discriminative stimulus effects, indicating it is neither a psychostimulant nor a hallucinogen. These studies highlight MMAI's potential for further exploration in pharmacology and neuroscience (Marona-Lewicka & Nichols, 1998), (Marona-Lewicka & Nichols, 1994).

Metabolism Studies

Research has also been conducted on the metabolism of MMAI in rats. These studies have identified various metabolic pathways and metabolites, shedding light on how MMAI is processed in the body. Such research is crucial for understanding the pharmacokinetics and potential therapeutic applications of MMAI (Žídková et al., 2017).

Chemical Stability and Reactivity

The chemical stability and reactivity of MMAI and related compounds have been studied. This research is important for the development of new drugs and for understanding the potential risks and benefits of MMAI derivatives in medical applications (Herzig et al., 2006).

Interaction with Monoamine Transporters and Receptors

Further studies have explored MMAI's interaction with plasma membrane monoamine transporters and receptors. This research is crucial for understanding the compound's mechanism of action in the brain and its potential effects on neurological processes and diseases (Halberstadt et al., 2019).

Safety And Hazards

MMAI poses greater risks to physical and mental health than previously recognized . Its serotonergic toxicity is likely exacerbated by group housing conditions . Acute single oral administration of MMAI to rats, at a dose level of 10 mg/kg was well tolerated, while rats receiving 100 mg/kg MMAI displayed transient adverse clinical signs .

Future Directions

Although developed in the 1990s, MMAI was not widely abused until 2010 . After mephedrone was banned in the UK in April 2010, MMAI was widely advertised as a legal alternative . It has been suggested that SSRAs like MMAI could be developed as novel antidepressants .

properties

IUPAC Name

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2;/h3,6,10H,4-5,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKSAQFCDDGFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(C2)N)C=C1OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043062
Record name 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-6-methyl-2-aminoindane hydrochloride

CAS RN

132980-17-7
Record name 5-Methoxy-6-methyl-2-aminoindane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6844ZR3CH8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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